![molecular formula C12H17ClFNO B1471131 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride CAS No. 1798779-55-1](/img/structure/B1471131.png)
1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride
Descripción general
Descripción
“1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1798779-55-1 . It has a molecular weight of 245.72 . The IUPAC name for this compound is 1-(4-fluorobenzyl)piperidin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride” is 1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14;/h3-6,12,15H,1-2,7-9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride” include a molecular weight of 245.72 . The solubility of this compound in DMSO is unknown .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride can be synthesized through various methods. For example, reactions involving dichloropentan-3-ol with different anilines in the presence of potassium carbonate and sodium iodide have been used to produce various piperidin-4-ols, which are closely related to the subject compound (Reese & Thompson, 1988).
Pharmacological Aspects
- Serotonin Reuptake Inhibition : Certain derivatives of 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride, such as paroxetine hydrochloride, have been identified as selective serotonin reuptake inhibitors. These compounds are used in the treatment of various psychiatric disorders (Germann et al., 2013).
- Anti-Leukemia Activity : Some derivatives, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, have shown potential in anti-leukemia activity. Their molecular structures and potential bioactivity as anti-leukemia agents have been studied in detail (Yang et al., 2009).
Analytical and Quality Control Applications
- Assay Methods for Quality Control : Techniques like high-performance liquid chromatography (HPLC) have been developed for quality control and stability studies of compounds closely related to 1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride. These methods ensure the compound's quality and stability during pharmaceutical development (Dwivedi et al., 2003).
Antimuscarinic and Antihypertensive Activities
- Calcium-Channel-Blocking and Antihypertensive Activity : Certain piperidine derivatives demonstrate calcium-channel-blocking and antihypertensive activities. These activities have been explored for the development of new therapeutic agents (Shanklin et al., 1991).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14;/h3-6,12,15H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCLTAZISPQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

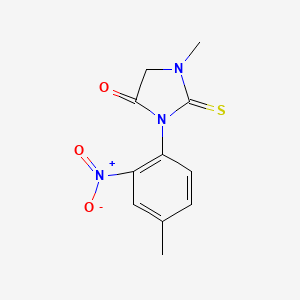
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)
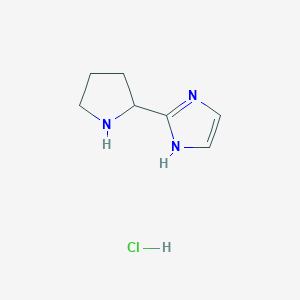
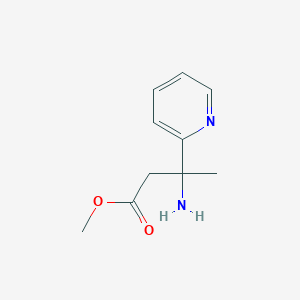
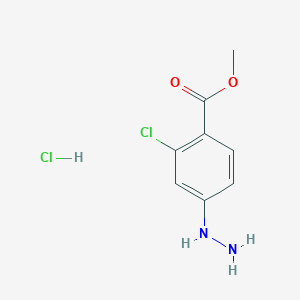

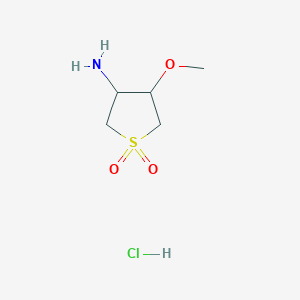
![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)